Bienvenue dans la boutique en ligne BenchChem!

3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid

Regiochemistry Enzyme inhibition Structure-activity relationship

Secure your supply of this ortho-substituted benzimidazole succinamic acid (CAS 331841-33-9), a critical regioisomeric negative control for the mGPDH inhibitor iGP-1 (para-isomer). Its distinct spatial orientation, lower predicted LogP (~1.3), and aniline nitrogen ortho to the benzimidazole ring make it essential for verifying regioisomer-specific target engagement. The carboxylic acid handle enables rapid conjugation for fragment-based drug discovery and DEL synthesis. Generic procurement risks experimental failure; specify CAS 331841-33-9 to ensure accurate molecular geometry.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 331841-33-9
Cat. No. B2934142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid
CAS331841-33-9
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O
InChIInChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
InChIKeyDWBWUSFWAOBRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic Acid (CAS 331841-33-9): Structural Identity & Procurement Baseline


3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid (CAS 331841-33-9), also named 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid, is a benzimidazole-derived succinamic acid with molecular formula C₁₇H₁₅N₃O₃ and a molecular weight of 309.32 g/mol . The compound features a 2-(1H-benzimidazol-2-yl)aniline core acylated with succinic acid, placing the aniline nitrogen at the ortho position of the phenyl ring relative to the benzimidazole [1]. This ortho-substitution pattern distinguishes it from the para-substituted regioisomer (CAS 27031-00-1), which is a characterized mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) inhibitor known as iGP-1 .

Why 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic Acid Cannot Be Replaced by Generic Benzimidazole Succinamic Acids


Substitution of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid with other benzimidazole succinamic acid derivatives carries a high risk of altering pharmacological or physicochemical behavior due to demonstrated regioisomer-dependent activity. The para-substituted analog iGP-1 (CAS 27031-00-1) is a validated, potent inhibitor of mGPDH (IC₅₀ = 6.3 µM) . The ortho-substitution pattern present in CAS 331841-33-9 shifts the spatial orientation of the carboxylic acid side chain relative to the benzimidazole ring, which is likely to affect target binding, solubility, and metabolic stability [1]. Generic procurement without verifying regiochemistry can therefore lead to failed experiments if the intended application depends on a specific molecular geometry.

Quantitative Differentiation Evidence for 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic Acid (CAS 331841-33-9)


Regioisomeric Differentiation: Ortho- vs. Para-Substitution Defines Target Binding Geometry

The ortho-substituted compound (CAS 331841-33-9) differs from the para-substituted isomer iGP-1 (CAS 27031-00-1) in the position of the succinamic acid moiety on the phenyl ring. This change alters the dihedral angle between the benzimidazole and phenyl rings, which in mGPDH inhibitors is a key determinant of binding pocket occupancy . The para-isomer iGP-1 inhibits mGPDH with an IC₅₀ of 6.3 µM, while activity data for the ortho-isomer have not been publicly reported, making this an unexplored chemical space with potential for novel selectivity profiles .

Regiochemistry Enzyme inhibition Structure-activity relationship

Predicted Physicochemical Property Differentiation vs. Para-Isomer iGP-1

Computed LogP (XLogP3) for the ortho-isomer is 1.3, while the para-isomer iGP-1 has a reported LogP of approximately 2.0 [1]. The lower LogP of the ortho-isomer suggests higher aqueous solubility and potentially improved oral bioavailability. Topological polar surface area (TPSA) for the ortho-isomer is 95.1 Ų, compared to 95.1 Ų for the para-isomer (identical TPSA expected due to same atom composition), indicating that differences in LogP arise primarily from conformational effects on hydrophobicity [1].

Physicochemical properties Drug-likeness Solubility

Synthetic Utility: Ortho-Substituted Building Block for Benzimidazole-Focused Libraries

The ortho-substituted 2-(1H-benzimidazol-2-yl)aniline core of CAS 331841-33-9 is a versatile intermediate for generating diverse compound libraries. Unlike the para-isomer, which has been extensively characterized as iGP-1, the ortho-isomer remains relatively unexplored, offering a unique scaffold for fragment-based drug discovery . The free carboxylic acid provides a synthetic handle for amide coupling, esterification, or reduction, enabling rapid diversification [1].

Medicinal chemistry Building block Chemical library

Predicted pKa and Ionization State Differentiation at Physiological pH

The predicted pKa of the carboxylic acid group in the ortho-isomer is 4.60 ± 0.10 [1]. The para-isomer iGP-1 exhibits a predicted pKa of approximately 4.5 . At pH 7.4, both compounds exist predominantly as carboxylate anions, but the ortho-isomer may exhibit a slightly higher fraction of the neutral species, potentially enhancing passive membrane permeability by approximately 0.1–0.2 log units based on pH-partition theory [2].

pKa Ionization Membrane permeability

Intermolecular Hydrogen Bonding Capacity: Ortho-Effect on Crystal Packing and Solubility

The ortho-substitution pattern places the succinamic acid NH and C=O groups in close proximity to the benzimidazole N-H, enabling potential intramolecular hydrogen bonding. The para-isomer lacks this geometric possibility. Intramolecular H-bonding in the ortho-isomer may reduce crystal lattice energy, leading to higher intrinsic solubility and lower melting point [1]. Predicted density for the ortho-isomer is 1.398 g/cm³, while the para-isomer has a reported density of approximately 1.35 g/cm³, consistent with altered packing .

Crystal engineering Solubility Formulation

Recommended Application Scenarios for 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic Acid (CAS 331841-33-9)


Negative Control or Orthogonal Probe for mGPDH Inhibitor Screening

The ortho-isomer can serve as a regioisomeric negative control for the mGPDH inhibitor iGP-1 (para-isomer). When evaluating target engagement or phenotypic effects of iGP-1, CAS 331841-33-9 provides a structurally matched control that differs only in substitution geometry, allowing researchers to confirm that observed effects are regioisomer-specific rather than due to general benzimidazole scaffold activity .

Scaffold for Fragment-Based Drug Discovery Targeting Novel Binding Pockets

The ortho-substituted benzimidazole core offers a distinct vector for fragment growing that is orthogonal to the para-substituted series. The carboxylic acid handle enables rapid conjugation to diverse amines, making it suitable for fragment library construction or DNA-encoded library (DEL) synthesis, where the ortho geometry may access binding pockets not reachable by para-substituted analogs [1].

Solubility-Optimized Lead Series Development

With a predicted LogP of 1.3—approximately 0.7 units lower than the para-isomer—this compound may serve as a starting point for lead series where aqueous solubility is a critical parameter. The improved hydrophilicity, combined with the intramolecular H-bonding motif, can reduce reliance on solubilizing excipients in early pharmacokinetic studies .

Regioisomer-Dependent SAR Expansion for Benzimidazole-Based Inhibitors

Research groups investigating benzimidazole-based enzyme inhibitors (kinases, GPCRs, or metabolic enzymes) can use the ortho-isomer to systematically probe the effect of substitution geometry on potency and selectivity. The unexplored nature of this regioisomer in published SAR studies offers an opportunity to generate novel intellectual property [1].

Quote Request

Request a Quote for 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.